2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

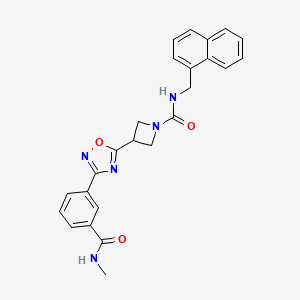

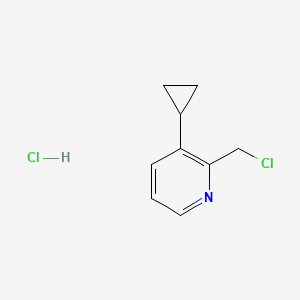

The compound “2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include a benzamide group, a thiadiazole ring, and a bromine atom .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides can undergo a variety of reactions. These include hydrolysis to form benzoic acid and an amine, as well as reactions with other electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. Benzamides are typically solid at room temperature and have relatively high melting points .Wissenschaftliche Forschungsanwendungen

Anticancer Evaluation and Molecular Docking Study

Research has demonstrated the potential of thiadiazole derivatives, closely related to the mentioned compound, in anticancer applications. A study by Tiwari et al. (2017) synthesized a series of thiadiazole-benzamide hybrids, revealing promising anticancer activity against several human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer. These compounds underwent microwave-assisted facile synthesis and showed comparable efficacy to the standard drug Adriamycin. Additionally, molecular docking and ADMET prediction studies indicated these compounds' good oral drug-like behavior (Tiwari et al., 2017).

Photosensitizer for Photodynamic Therapy

Another application involves the use of thiadiazole derivatives as photosensitizers in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with thiadiazole-based groups, which exhibited high singlet oxygen quantum yield. This property is crucial for Type II photodynamic therapy mechanisms, indicating the compound's potential as a powerful photosensitizer for treating cancer (Pişkin et al., 2020).

Antibacterial Agents

Thiadiazole derivatives also show promise as antibacterial agents. Palkar et al. (2017) designed and synthesized novel analogs featuring the thiadiazole moiety, demonstrating significant antibacterial activity against various strains including Staphylococcus aureus and Bacillus subtilis. These findings suggest the utility of thiadiazole derivatives in developing new antibacterial treatments (Palkar et al., 2017).

Molecular Interactions and Crystal Structure Analysis

Research on antipyrine-like derivatives, which share structural similarities with the compound , has provided insights into intermolecular interactions and crystal structures. Saeed et al. (2020) synthesized new antipyrine derivatives and analyzed them using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Their study contributes to understanding the crystal packing, stabilization energies, and hydrogen bonding interactions of such compounds, which is crucial for drug design and material science applications (Saeed et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2S2/c1-11-7-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYJYJJJDDYEAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2646471.png)

![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)

![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)

![methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2646479.png)

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)

![2-({4-[(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}amino)benzoic acid](/img/structure/B2646490.png)